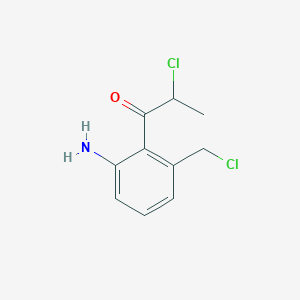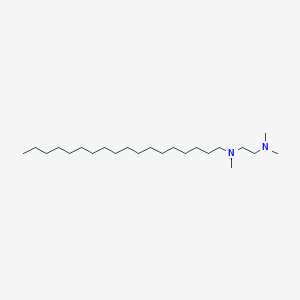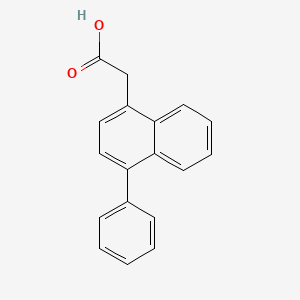
1-Pentanamine, 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanamine, 4-methylbenzenesulfonate is an organic compound that combines the properties of 1-pentanamine and 4-methylbenzenesulfonic acid It is a derivative of pentanamine, where the amine group is bonded to a pentane chain, and the sulfonate group is derived from 4-methylbenzenesulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Pentanamine, 4-methylbenzenesulfonate can be synthesized through a reaction between 1-pentanamine and 4-methylbenzenesulfonic acid. The reaction typically involves mixing equimolar amounts of 1-pentanamine and 4-methylbenzenesulfonic acid in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Pentanamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfonate group can be reduced to form sulfinates or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while reduction of the sulfonate group may produce sulfinates or thiols .
Aplicaciones Científicas De Investigación
1-Pentanamine, 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-pentanamine, 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. The sulfonate group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Pentanamine: A primary aliphatic amine with similar reactivity but lacking the sulfonate group.
4-Methylbenzenesulfonic Acid: A sulfonic acid with similar reactivity but lacking the amine group.
Uniqueness
1-Pentanamine, 4-methylbenzenesulfonate is unique due to the presence of both amine and sulfonate groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Propiedades
Número CAS |
102520-38-7 |
|---|---|
Fórmula molecular |
C12H21NO3S |
Peso molecular |
259.37 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;pentan-1-amine |
InChI |
InChI=1S/C7H8O3S.C5H13N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6/h2-5H,1H3,(H,8,9,10);2-6H2,1H3 |
Clave InChI |
HANNWXBUJKSILN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[5-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14073432.png)



![4-[2-(Methoxycarbonyl)ethyl]cinnamic acid](/img/structure/B14073455.png)

